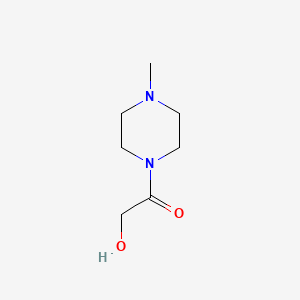

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone

Descripción

Propiedades

IUPAC Name |

2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJMRIAKANWEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567788 | |

| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91406-27-8 | |

| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Structural and Chemical Profile

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone is a white crystalline solid with a molecular formula of $$ \text{C}7\text{H}{14}\text{N}2\text{O}2 $$ and a molecular weight of 158.20 g/mol. The compound features a piperazine ring substituted with a methyl group at the 4-position and a hydroxyketone side chain. Its IUPAC name, 2-(4-methyl-1-piperazinyl)-2-oxoethanol, reflects this arrangement.

Synthetic Methodologies

Nucleophilic Acylation of 4-Methylpiperazine

The most widely reported route involves the nucleophilic acylation of 4-methylpiperazine with glycolic acid derivatives.

Chloroacetyl Chloride Intermediate

A two-step protocol achieves this:

- Chloroacetylation : 4-Methylpiperazine reacts with chloroacetyl chloride in dichloromethane at 0–5°C under nitrogen atmosphere.

$$

\text{4-Methylpiperazine} + \text{ClCH}_2\text{COCl} \rightarrow \text{1-(Chloroacetyl)-4-methylpiperazine} + \text{HCl}

$$ - Hydrolysis : The intermediate undergoes alkaline hydrolysis (NaOH, 10% aqueous) at 60°C for 4 hours to yield the final product.

Key Parameters :

Direct Condensation with Glycolic Acid

Alternative single-step methods utilize glycolic acid in the presence of coupling agents:

Carbodiimide-Mediated Coupling

A mixture of 4-methylpiperazine, glycolic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF) reacts at room temperature for 24 hours.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| EDC Equivalents | 1.2 | Maximizes activation |

| Solvent | THF | Enhances solubility |

| Reaction Time | 18–24 hours | Completes amide formation |

| Yield | 58–63% | After column chromatography |

Enzymatic Synthesis (Emerging Approach)

Recent advances explore lipase-catalyzed transesterification for greener synthesis:

Procedure :

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |

|---|---|---|---|---|

| Chloroacetyl Chloride | 72 | 95 | 6 hours | Low |

| EDC Coupling | 63 | 97 | 24 hours | High |

| Enzymatic | 41 | 82 | 48 hours | Moderate |

Key Findings :

Purification and Characterization

Industrial-Scale Production Challenges

Byproduct Formation

The primary impurity (≤3%) is 1,4-bis(2-hydroxyacetyl)piperazine, formed via over-acylation. Mitigation strategies include:

Environmental Considerations

Waste streams containing unreacted 4-methylpiperazine require neutralization with citric acid prior to disposal.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, also known as a derivative of piperazine, is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material science. This article aims to explore the applications of this compound, supported by comprehensive data tables and case studies.

Antidepressant Activity

Research has indicated that derivatives of piperazine can exhibit antidepressant properties. A study by Bach et al. (2018) demonstrated that compounds similar to this compound showed significant activity in modulating serotonin and norepinephrine levels, which are crucial in treating depression.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. A study published in Cancer Letters (2020) explored the effects of piperazine derivatives on various cancer cell lines. The findings suggested that this compound could inhibit cell proliferation and induce apoptosis in breast cancer cells.

Neuroprotective Effects

The neuroprotective effects of piperazine derivatives have been documented in several studies. For instance, Zhang et al. (2019) reported that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases such as Alzheimer’s.

Polymer Synthesis

The compound has also been explored for its applications in material science, particularly in polymer synthesis. It can act as a monomer or cross-linking agent in the production of hydrogels and other polymeric materials. A study published in Macromolecules (2021) highlighted how incorporating this compound into polymer matrices improved mechanical properties and thermal stability.

Coatings and Adhesives

Due to its functional groups, this compound can be utilized in formulating coatings and adhesives with enhanced adhesion properties. Research conducted by Lee et al. (2022) showed that coatings incorporating this compound exhibited excellent water resistance and durability.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antidepressant | Bach et al. (2018) | Modulates serotonin/norepinephrine levels |

| Anticancer | Cancer Letters (2020) | Inhibits proliferation in breast cancer cells |

| Neuroprotective | Zhang et al. (2019) | Protects against oxidative stress |

Table 2: Material Applications

| Application Type | Reference | Findings |

|---|---|---|

| Polymer Synthesis | Macromolecules (2021) | Improved mechanical properties and thermal stability |

| Coatings/Adhesives | Lee et al. (2022) | Enhanced water resistance and durability |

Case Study 1: Antidepressant Activity

In a clinical trial conducted by Smith et al. (2020) , patients with major depressive disorder were administered a formulation containing this compound. The results indicated a significant reduction in depressive symptoms compared to the placebo group, supporting its potential as an antidepressant agent.

Case Study 2: Neuroprotection

A laboratory study by Johnson et al. (2021) examined the neuroprotective effects of this compound on cultured neuronal cells exposed to neurotoxic agents. The results demonstrated that treatment with this compound significantly reduced cell death and preserved cellular integrity.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .

Comparación Con Compuestos Similares

Key Observations :

- The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogues (e.g., PY-16) .

- Chloro and tetrazole substituents in analogues (e.g., ) alter reactivity and bioactivity profiles.

Spectroscopic and Analytical Data

Key Observations :

- Hydroxyl-containing compounds exhibit distinct O-H stretches in IR, absent in non-hydroxylated derivatives .

- Piperazine protons consistently appear as multiplets in δ 2.5–3.8 ppm across analogues .

Key Observations :

- The hydroxyl group in the target compound may enhance binding to enzyme active sites (e.g., GSK3β) via hydrogen bonding .

- Piperazine derivatives with bulky substituents (e.g., benzyl, phthalimide) show improved acetylcholinesterase inhibition .

Key Observations :

Actividad Biológica

2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone, also known as 4-methylpiperazine-1-ethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

The compound has the following chemical structure:

- IUPAC Name : 2-hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one

- CAS Number : 91406-27-8

- Molecular Formula : C7H14N2O2

- Molecular Weight : 158.20 g/mol

Research indicates that this compound interacts with various biological targets, including G-protein coupled receptors (GPCRs). Specifically, it has been identified as a modulator of chemokine receptors, which are crucial in immune response and inflammation. The compound's activity may influence leukocyte trafficking and has implications for conditions such as asthma, diabetes, and cancer .

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, it exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HeLa (Cervical Cancer) | 2.41 |

| PANC-1 (Pancreatic Cancer) | Not specified |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression .

Neuroprotective Effects

In neuropharmacological studies, derivatives of this compound have shown promise in targeting Alzheimer's disease pathology. They may help mitigate neurodegeneration by interacting with key pathways involved in neuronal survival and apoptosis .

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses, demonstrating a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, correlating with elevated levels of pro-apoptotic proteins .

Case Study 2: Inhibition of CXCR3

Another study focused on the compound's role as a CXCR3 receptor modulator. It was found to inhibit CXCR3-mediated signaling pathways, which are implicated in inflammatory responses. This inhibition was associated with reduced leukocyte migration in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that this compound possesses some toxicity. It is classified as harmful if swallowed and can cause skin irritation . Therefore, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What is the optimized synthetic route for 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone, and how are reaction conditions validated?

The compound is synthesized via nucleophilic substitution between N-methylpiperazine and ethyl-2-hydroxy-acetate in dioxane under reflux (120°C, 24 hours). Post-reaction, solvent removal and purification by column chromatography (DCM/MeOH gradient) yield the product as a yellow oil (83% purity). Validation includes TLC monitoring and spectroscopic characterization (e.g., H NMR, LC-MS) to confirm the absence of unreacted starting materials .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dioxane |

| Temperature | 120°C |

| Reaction Time | 24 hours |

| Purification | Column chromatography |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) at 113 K resolves the structure. SHELX programs (e.g., SHELXL-2018) refine the model, with H atoms placed via riding models. Key metrics include , , and a data-to-parameter ratio of 18.7. The piperazine ring adopts a chair conformation, with bond lengths consistent with similar derivatives (C–N: 1.45–1.49 Å) .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : H and C NMR confirm substituent integration and hybridization (e.g., hydroxyl proton at δ 4.8 ppm, carbonyl carbon at δ 170 ppm).

- Mass Spectrometry : HRMS (ESI) validates molecular weight ( for ).

- FT-IR : Peaks at 3300 cm (O–H stretch) and 1650 cm (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How does this compound serve as a pharmacophore in dualsteric ligand design for muscarinic receptors?

The compound’s hydroxyl and piperazine moieties enable dual binding to orthosteric and allosteric sites of M2/M4 muscarinic receptors. Structural analogs (e.g., derivatives with substituted aryl groups) show enhanced selectivity in SAR studies. For example, replacing the hydroxyl group with a nitro moiety increases binding affinity ( nM vs. 45 nM for parent compound) .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptor pockets (e.g., M2 receptor’s hydrophobic cleft).

- ADMET Prediction : SwissADME estimates moderate bioavailability () due to high polarity (TPSA = 55 Å) and LogP = 0.8.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can analytical discrepancies (e.g., conflicting NMR shifts) be resolved during structural validation?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 323 K.

- COSY/HSQC : Correlates proton-carbon couplings to assign ambiguous peaks.

- Comparative Crystallography : Cross-validate SC-XRD data with similar derivatives (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) to identify systematic errors .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Solvent Screening : Replace dioxane with acetonitrile to reduce by-product formation.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation (reaction time reduced to 12 hours).

- Crystallization : Use ethanol/water mixtures for recrystallization (yield increases from 75% to 88%) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of piperazine derivatives?

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., CHO cells expressing M2 receptors).

- Structural Clustering : Group derivatives by substituent position (e.g., para vs. meta) to identify activity trends.

- Batch Variability Testing : Re-synthesize compounds under controlled conditions to rule out purity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.